molecular formula C21H29FO3 B1200076 21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)- CAS No. 339-83-3

21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)-

Cat. No. B1200076
CAS RN: 339-83-3
M. Wt: 348.5 g/mol
InChI Key: UXQRVGWQURFJGJ-HJTSIMOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Fluoro-11beta-hydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Synthesis and Stereochemistry

  • Research has been conducted on the stereochemistry of various adrenocortical hormones and their derivatives. One study investigated the microbiological hydroxylation product of 17α,21-dihydroxy-9β,10α-pregn-4-ene-3,20-dione, leading to the formation of compounds including 11β-hydroxy derivatives. This research contributes to the understanding of the stereochemistry of 11-hydroxyl compounds based on nuclear magnetic resonance spectra (Smit & Bakker, 2010).

Synthesis and Characterization of Derivatives

  • Another study describes the synthesis of various derivatives, including 6alpha,17,21- and 6beta,17,21-trihydroxypregn-4-ene-3,20-dione. These derivatives were prepared through methods like autoxidation or oxidation with 3-chloroperbenzoic acid. This research adds to the knowledge of steroid synthesis and characterization (Kraan et al., 1993).

Identification in Biological Systems

  • Progesterone and related compounds have been identified in the ovarian venous blood of rabbits, providing insights into the presence and role of these steroids in biological systems. This identification was achieved through various chromatographic and spectral methods (Simmer, Hilliard, & Archibald, 1963).

Measurement in Plasma

  • A method has been developed for the simultaneous measurement of the main C-21 corticosteroids, including 11β,17 α,21-trihydroxypregn-4-ene-3, 20-dione (cortisol) in plasma. This contributes to the understanding of adrenocortical function and the factors affecting plasma concentrations of these steroids (Klein, de Levie, & Giroud, 1972).

Enzyme Activity and Metabolism

  • Studies have been conducted on enzyme activity related to the oxidation of corticosteroids to steroidal carboxylic acids. This research aids in understanding the biosynthesis of acid metabolites of corticosteroids in man (Lee & Monder, 1977).

Antagonistic Effects

  • Research has also been done on 11-deoxycortisol as a glucocorticoid antagonist in vivo, which competes with glucocorticoids for binding to the glucocorticoid receptor. This contributes to the pharmacological understanding of steroid compounds (Cutler, Barnes, Sauer, & Loriaux, 1979).

properties

CAS RN

339-83-3

Product Name

21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)-

Molecular Formula

C21H29FO3

Molecular Weight

348.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO3/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1

InChI Key

UXQRVGWQURFJGJ-HJTSIMOOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CF)C)O

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CF)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CF)C)O

Other CAS RN

339-83-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)-
Reactant of Route 2
21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)-
Reactant of Route 3
21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)-
Reactant of Route 4
21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)-
Reactant of Route 5
21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)-
Reactant of Route 6
21-Fluoro-11-hydroxy-pregn-4-ene-3,20-dione, (11beta)-

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